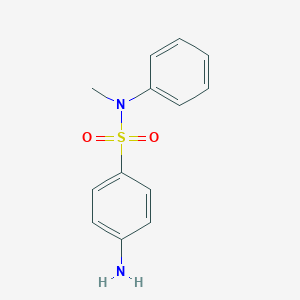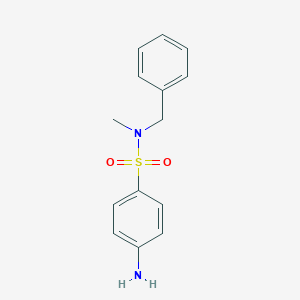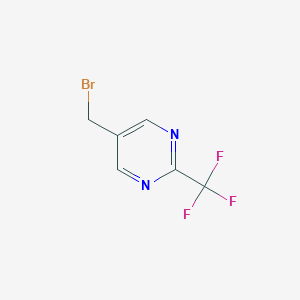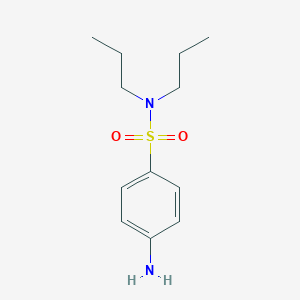
4-Hydroxybenzaldehyde semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybenzaldehyde semicarbazone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a semicarbazone derivative of 4-hydroxybenzaldehyde, which is a natural compound found in various plants and fruits. The compound has been synthesized using various methods and has been found to exhibit significant biological activity. In
Wissenschaftliche Forschungsanwendungen
4-Hydroxybenzaldehyde semicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant biological activity against various diseases such as cancer, diabetes, and bacterial infections. The compound has been studied for its potential as an anticancer agent, and it has been found to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. It has also been found to exhibit significant antibacterial activity against various bacterial strains such as E. coli and S. aureus.
Wirkmechanismus
The mechanism of action of 4-Hydroxybenzaldehyde semicarbazone is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways in the cell. It has been found to inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. It has also been found to inhibit the activity of various signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
4-Hydroxybenzaldehyde semicarbazone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been found to inhibit the activity of various enzymes and signaling pathways, which are involved in cell growth and survival. The compound has been found to exhibit significant antibacterial activity by inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxybenzaldehyde semicarbazone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using various methods. The compound is also stable under various conditions, which makes it suitable for various experiments. However, one of the limitations is that the compound is not very water-soluble, which makes it difficult to use in aqueous solutions. The compound also has limited solubility in various organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Hydroxybenzaldehyde semicarbazone. One of the directions is to explore its potential as an anticancer agent. Further studies are needed to understand the mechanism of action of the compound and its potential as a therapeutic agent for various types of cancer. Another direction is to explore its potential as an antibacterial agent. Further studies are needed to understand the mechanism of action of the compound and its potential as a therapeutic agent for various bacterial infections. Other future directions include exploring the potential of the compound as an antioxidant and anti-inflammatory agent, and studying its potential as a drug delivery system for various therapeutic agents.
Conclusion:
In conclusion, 4-Hydroxybenzaldehyde semicarbazone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has been found to exhibit significant biological activity against various diseases such as cancer, diabetes, and bacterial infections. The mechanism of action of the compound is not fully understood, but it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways in the cell. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
4-Hydroxybenzaldehyde semicarbazone can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-hydroxybenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The product is obtained as a yellow crystalline solid with a melting point of 182-186 °C. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR, IR, and Mass spectrometry.
Eigenschaften
CAS-Nummer |
58336-40-6 |
|---|---|
Produktname |
4-Hydroxybenzaldehyde semicarbazone |
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
[(E)-(4-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+ |
InChI-Schlüssel |
SHWZHHQFLAWPLW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=O)C=CC1=CNNC(=O)N |
SMILES |
C1=CC(=CC=C1C=NNC(=O)N)O |
Kanonische SMILES |
C1=CC(=O)C=CC1=CNNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



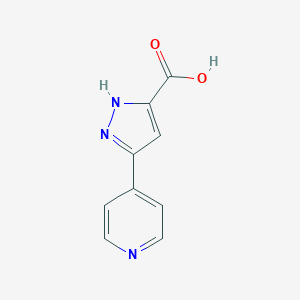
![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)
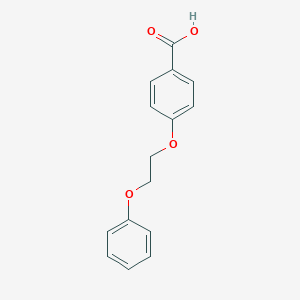
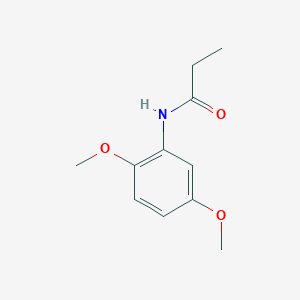
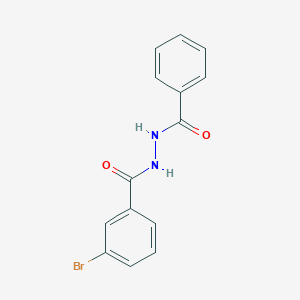
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
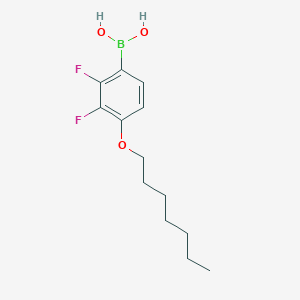
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
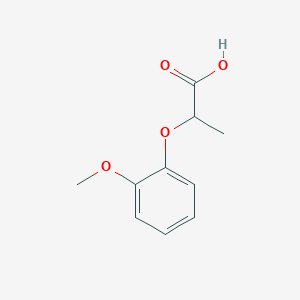
![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)
